Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound integrates an isoxazole ring with a benzo[b]thiophene moiety, which contributes to its distinctive chemical properties and biological activities. The compound is primarily classified as a carboxamide derivative, which is significant in medicinal chemistry due to its potential therapeutic effects.
The compound's synthesis and characterization have been documented in various scientific literature, including studies on synthetic methodologies and biological evaluations. Notable sources include PubChem and research articles that discuss its synthesis, properties, and applications in drug development.
Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate can be classified under the following categories:
The synthesis of Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate typically involves several key steps, including the condensation of thiophene derivatives with isoxazole derivatives. One prevalent method is the Gewald synthesis, which utilizes sulfur, an α-methylene carbonyl compound, and an α-cyano ester under specific reaction conditions.
The molecular structure of Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate can be represented by its IUPAC name and InChI string:
The molecular formula is C11H10N2O4S, indicating a molecular weight of approximately 270.27 g/mol. The structure features a carboxamide group linked to an isoxazole ring and a benzo[b]thiophene moiety.
Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions:
These reactions are typically facilitated by specific reagents and conditions tailored to achieve desired transformations while maintaining structural integrity.
The mechanism of action of Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors within biological pathways. The compound's unique structural features allow it to bind effectively to these targets, potentially inhibiting or activating various biological processes. For instance, it may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.
The physical properties of Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate include:
Key chemical properties include:
Relevant data analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization.
Ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate has several applications in scientific research:
The compound's diverse applications highlight its significance in both academic research and industrial contexts, making it a valuable subject for ongoing studies in chemistry and pharmacology.
Isoxazole-benzothiophene hybrids represent an emerging structural class in medicinal chemistry, combining the pharmacological versatility of both heterocyclic systems. The benzo[b]thiophene scaffold provides a rigid, planar framework that facilitates π-stacking interactions with biological targets, while the isoxazole ring contributes dipole moment-enhanced binding and metabolic stability [6]. This hybrid architecture enables multitarget engagement, particularly in oncology and antimicrobial therapy, where molecular complexity correlates with enhanced specificity.
Table 1: Bioactive Isoxazole-Benzothiophene Hybrids and Their Targets
Hybrid Structure | Biological Target | Reported Activity | Reference |
---|---|---|---|
Benzothiophene-isoxazole | RhoA GTPase | Metastasis inhibition (IC₅₀ = 1.8 μM) | [8] |
5-(1-Methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxamide | DNA gyrase | Antibacterial (MIC = 1.25 μg/mL) | [2] |
Ethyl 5-(isoxazol-5-yl)benzo[b]thiophene-3-carboxylate | HSP90 | Antiproliferative (GI₅₀ = 0.23 μM) | [5] |
The molecular hybridization strategy leverages the benzo[b]thiophene's capacity for deep hydrophobic pocket penetration and the isoxazole's hydrogen-bond accepting capability at nitrogen and oxygen atoms. This dual functionality enables synergistic target interactions, as demonstrated in RhoA GTPase inhibitors where benzo[b]thiophene-3-carboxylate derivatives suppress stress fiber formation via the RhoA/ROCK pathway [8]. The covalent inhibitor DC-Rhoin (containing benzo[b]thiophene core) exemplifies this mechanism, binding Cys-107 in a novel RhoA pocket [8]. Hybridization with isoxazole further modulates electron distribution, enhancing target affinity while maintaining optimal log P values (typically 2.5-4.0) for membrane permeability [6].
Privileged scaffolds in medicinal chemistry demonstrate target promiscuity while maintaining drug-like properties. Benzo[b]thiophene and isoxazole independently rank among top heterocycles in FDA-approved drugs:
Table 2: Privileged Scaffold Prevalence and Drug Applications
Scaffold | FDA-Approved Drugs | Therapeutic Areas | Key Advantages |
---|---|---|---|
Benzo[b]thiophene | Raloxifene, Zileuton | Oncology, Asthma | High rigidity for target complementarity |
Isoxazole | Sulfisoxazole, Leflunomide | Antibiotics, Immunosuppressants | Metabolic stability & dipole moment |
Benzisoxazole | Risperidone, Zonisamide | Antipsychotics, Anticonvulsants | Enhanced blood-brain barrier penetration |
Thiophene | Olanzapine, Ticagrelor | Psychiatry, Cardiology | Balanced lipophilicity-electronic profile |
The benzo[b]thiophene scaffold offers superior planarity compared to benzofurans, enabling stronger π-π interactions with aromatic residues in enzyme binding pockets [6]. Meanwhile, isoxazole provides bioisosteric advantages over carboxylic acids, maintaining hydrogen-bonding capacity with reduced ionization state variability [5]. When hybridized, these scaffolds exceed benzisoxazoles in structural diversity—the carboxamide linker in ethyl 2-(isoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate introduces conformational flexibility absent in fused systems like benzisoxazole, enabling adaptation to diverse binding sites [2].
Comparative binding efficiency analyses reveal that isoxazole-benzothiophene hybrids exhibit 3-5 fold higher ligand efficiency than benzisoxazole derivatives against kinase targets, attributable to the hybrid's dual hydrogen-bonding capacity and optimized steric bulk [2] [6]. This scaffold combination also demonstrates superior metabolic stability to thiophene analogs, as sulfur oxidation susceptibility in thiophenes is mitigated by benzo-annulation and isoxazole's electron-withdrawing effects [10].
The carboxamide linkage (-CO-NH-) between isoxazole and benzothiophene cores serves as a conformational modulator and hydrogen-bond donor/acceptor bridge. This motif adopts a near-planar trans configuration that facilitates:
The ethyl ester at benzothiophene's C3-position provides both steric and electronic modulation:
Steric Effects: • Ortho-position to carboxamide creates 120° dihedral restraint • Ethoxy group blocks nucleophilic attack at carbonyl carbon Electronic Effects: • Mesomeric withdrawal (-M) decreases benzothiophene electron density • Inductive polarization enhances carboxamide NH acidity (pKa reduction ~1.5 units)
This ester functionality serves as a prodrug moiety or hydrolyzable ligand-target anchor. In RhoA inhibitors, ethyl benzo[b]thiophene-3-carboxylates maintain planar orientation while allowing hydrolytic conversion to active acids that coordinate catalytic metal ions [8]. Molecular dynamics simulations indicate the ester carbonyl oxygen participates in water-mediated hydrogen bonding with Arg-68 and Tyr-34 residues in RhoA's GTP-binding pocket [8].
Structure-activity relationship (SAR) studies of analogous compounds demonstrate that carboxamide N-methylation abolishes antibacterial activity (MIC increase from ≤1 μg/mL to >64 μg/mL), confirming critical hydrogen-bond donation [2]. Similarly, ester-to-amide conversion reduces cellular permeability (Papp decrease from 22 × 10⁻⁶ cm/s to 8 × 10⁻⁶ cm/s in Caco-2 models) due to enhanced hydrogen-bond donor count [5]. The ethyl group specifically balances lipophilicity (log P = 2.8) and hydrolytic stability (t₁/₂ > 6h in plasma), outperforming methyl (rapid hydrolysis) and tert-butyl (excessive lipophilicity) analogs [3] [8].
The ortho-carboxamido substitution on benzothiophene induces ring strain that distorts the heterocycle's coplanarity, creating a 15° out-of-plane twist that enhances selectivity for protein kinases with shallow binding clefts [5] [8]. This strategic distortion differentiates the hybrid from flat, promiscuous DNA-intercalating scaffolds while maintaining affinity for eukaryotic protein targets.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1